2-[3-(Tert-butoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid
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Overview
Description
2-[3-(Tert-butoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid is a complex organic compound that features a benzothiazepine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Tert-butoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by cyclization and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Tert-butoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the benzothiazepine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[3-(Tert-butoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(Tert-butoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid
- ®-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid
- tert-Butyl 4-aminobenzylcarbamate hydrochloride
Uniqueness
2-[3-(Tert-butoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid is unique due to its benzothiazepine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-16(2,3)23-15(22)17-10-9-24-12-7-5-4-6-11(12)18(14(10)21)8-13(19)20/h4-7,10H,8-9H2,1-3H3,(H,17,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDWQYMZOLVICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CSC2=CC=CC=C2N(C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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